Ethyl 2-chloroimidazo[1,2-b]pyridazine-7-carboxylate
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Overview
Description
Ethyl 2-chloroimidazo[1,2-b]pyridazine-7-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-b]pyridazine family. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications .
Preparation Methods
The synthesis of Ethyl 2-chloroimidazo[1,2-b]pyridazine-7-carboxylate typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-chloropyridazine with ethyl imidate in the presence of a base, followed by cyclization to form the imidazo[1,2-b]pyridazine ring . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
Ethyl 2-chloroimidazo[1,2-b]pyridazine-7-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and potentially forming new derivatives.
Cyclization Reactions: The imidazo[1,2-b]pyridazine ring can participate in further cyclization reactions to form more complex structures.
Common reagents used in these reactions include bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 2-chloroimidazo[1,2-b]pyridazine-7-carboxylate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its biological activity.
Biological Research: The compound is used in studies to understand its interaction with biological targets.
Industrial Applications: It can be used as an intermediate in the synthesis of other bioactive molecules.
Mechanism of Action
The mechanism of action of Ethyl 2-chloroimidazo[1,2-b]pyridazine-7-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
Ethyl 2-chloroimidazo[1,2-b]pyridazine-7-carboxylate can be compared with other imidazo[1,2-b]pyridazine derivatives, such as:
- Ethyl 6-chloroimidazo[1,2-b]pyridazine-2-carboxylate
- Ethyl 8-bromo-6-chloroimidazo[1,2-b]pyridazine-2-carboxylate
These compounds share a similar core structure but differ in their substituents, which can lead to variations in their biological activity and chemical reactivity . The uniqueness of this compound lies in its specific substitution pattern, which can influence its interaction with biological targets and its overall pharmacological profile.
Properties
Molecular Formula |
C9H8ClN3O2 |
---|---|
Molecular Weight |
225.63 g/mol |
IUPAC Name |
ethyl 2-chloroimidazo[1,2-b]pyridazine-7-carboxylate |
InChI |
InChI=1S/C9H8ClN3O2/c1-2-15-9(14)6-3-8-12-7(10)5-13(8)11-4-6/h3-5H,2H2,1H3 |
InChI Key |
GRARWLREKUBWIS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=NC(=CN2N=C1)Cl |
Origin of Product |
United States |
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